molecular formula C11H9ClN2O2S B13256183 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid

Cat. No.: B13256183
M. Wt: 268.72 g/mol
InChI Key: ODHCBZDQKCQASD-UHFFFAOYSA-N
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Description

This compound features a tricyclic core composed of a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene scaffold, substituted with a chlorine atom at position 12 and an acetic acid group at position 2.

Properties

IUPAC Name

2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-10-9-8-5(3-7(15)16)1-2-6(8)17-11(9)14-4-13-10/h4-5H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCBZDQKCQASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization is a crucial step in forming the tricyclic structure. This can be achieved through intramolecular reactions such as [4+2] cycloadditions or intramolecular nucleophilic substitutions.

Substitution Reactions

Substitution reactions are used to introduce functional groups such as chloro or amino groups. For example, a chlorination reaction might involve using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent like dichloromethane.

Functional Group Modifications

To introduce an acetic acid moiety, a carboxylation reaction or the use of a carboxylic acid derivative might be necessary. This could involve reactions like the Kolbe-Schmitt reaction or the use of a Grignard reagent followed by acidification.

Research Outcomes and Challenges

Synthesizing complex tricyclic compounds like 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid poses several challenges, including:

Chemical Reactions Analysis

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Notes Biological Relevance (If Available) References
2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic Acid (Target) C₁₃H₁₀ClN₂O₂S 308.75 Chlorine (C12), Acetic acid (C3) Likely polar due to -COOH group Potential peroxisome modulation (inferred)
12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene C₁₆H₁₀Cl₂N₂S 345.23 Chlorine (C12), 4-Chlorophenyl (C10) Lipophilic (aryl substituent) Not reported
12-Chloro-10-[(3,4-dihydroxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene C₁₈H₁₇ClN₂O₂S 360.87 Chlorine (C12), Dihydroxybenzyl (C10) Moderate solubility (polar -OH groups) Not reported
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene C₁₇H₁₁ClF₃N₂S 383.79 Chlorine (C10), CF₃-Ph (C12) Lipophilic (CF₃ group) Research use only
Sodium 2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate C₁₃H₁₄N₂O₃S₂Na 345.37 Sulfanyl-acetate, Sodium salt High solubility (ionic form) Not reported

Key Research Findings

  • Peroxisome Proliferation: Wy-14,643 induced persistent DNA replication in hepatocytes, correlating with carcinogenicity, whereas di(2-ethylhexyl)phthalate (DEHP) caused transient replication despite similar peroxisome proliferation . This suggests that the acetic acid group in the target compound may require structural optimization to mitigate carcinogenic risks.
  • Structural Determinants of Solubility: The acetic acid group in the target compound likely improves solubility over analogs with purely aromatic substituents, as seen in its sodium salt derivative (), which is explicitly noted for high solubility .

Biological Activity

2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid (CAS: 1955561-30-4) is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and immunology.

The compound is characterized by its molecular formula C10H8ClN2SC_{10}H_{8}ClN_{2}S and a molecular weight of approximately 228.7 g/mol. It features a chloro group and a thiazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₈ClN₂S
Molecular Weight228.7 g/mol
CAS Number1955561-30-4
StructureStructure

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.

Case Study: Inhibition of Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability:

Concentration (µM)MCF-7 Viability (%)A549 Viability (%)
0100100
107580
255060
503040

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. It has been suggested that the compound may act as an inhibitor of key enzymes involved in tumor growth and metastasis.

Immunomodulatory Effects

In addition to its anticancer properties, preliminary findings suggest that this compound may possess immunomodulatory effects. It appears to enhance the activity of immune cells such as T-cells and natural killer (NK) cells, potentially improving the body’s ability to combat tumors.

Research Findings: Immune Cell Activation
In vitro assays showed an increase in cytokine production (e.g., IL-2 and IFN-gamma) from activated T-cells when treated with varying concentrations of the compound:

TreatmentIL-2 Production (pg/mL)IFN-gamma Production (pg/mL)
Control5020
Low Dose (10 µM)15080
High Dose (50 µM)300150

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